[(3,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine
Overview
Description
[(3,4-Difluorophenyl)(pyridin-3-yl)methyl](methyl)amine is a useful research compound. Its molecular formula is C13H12F2N2 and its molecular weight is 234.24 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (3,4-Difluorophenyl)(pyridin-3-yl)methylamine is a member of the class of organic molecules that exhibit significant biological activities. This article reviews its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The compound features a difluorophenyl group attached to a pyridine ring through a methyl bridge, which contributes to its unique pharmacological properties. The presence of fluorine atoms enhances lipophilicity and receptor binding affinity.
Similar compounds have been shown to interact with various biological targets through multiple mechanisms:
- Receptor Binding : Compounds structurally related to (3,4-Difluorophenyl)(pyridin-3-yl)methylamine often bind to neurotransmitter receptors (e.g., dopamine and serotonin receptors) with high affinity, influencing neurotransmission and potentially modulating mood and behavior.
- Inhibition of Enzymatic Activity : These compounds may inhibit key enzymes involved in metabolic pathways, such as monoamine oxidase (MAO), which is crucial for neurotransmitter degradation .
- Antimicrobial Activity : Research indicates that similar structures exhibit antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes or inhibit essential bacterial enzymes .
Biological Activities
The biological activities of (3,4-Difluorophenyl)(pyridin-3-yl)methylamine can be categorized as follows:
- Antiviral Activity : Compounds within this class have demonstrated effectiveness against various viral infections by inhibiting viral replication.
- Anticancer Properties : Some derivatives have shown promise in cancer treatment by inducing apoptosis in cancer cells and inhibiting tumor growth.
- Anti-inflammatory Effects : The compound's ability to modulate inflammatory pathways has been noted in several studies, suggesting potential applications in treating inflammatory diseases .
Study 1: Antidepressant-like Effects
A study evaluated the antidepressant-like effects of a related compound in rodent models. Results indicated significant reductions in depressive-like behaviors, attributed to enhanced serotonergic transmission .
Study 2: Antimicrobial Efficacy
In vitro studies assessed the antimicrobial activity of (3,4-Difluorophenyl)(pyridin-3-yl)methylamine against various bacterial strains. The compound exhibited notable activity against Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentrations (MICs) ranging from 16 to 32 µg/mL .
Study 3: Cancer Cell Line Testing
Research involving human cancer cell lines demonstrated that the compound could inhibit cell proliferation effectively. IC50 values were determined to be around 10 µM for several tested lines, indicating potent anticancer activity .
Data Table: Summary of Biological Activities
Properties
IUPAC Name |
1-(3,4-difluorophenyl)-N-methyl-1-pyridin-3-ylmethanamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12F2N2/c1-16-13(10-3-2-6-17-8-10)9-4-5-11(14)12(15)7-9/h2-8,13,16H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WGYMWGKOPIUFDN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC(C1=CC(=C(C=C1)F)F)C2=CN=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12F2N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.